molecular formula C24H17FN4O B5598445 N'-(2-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

N'-(2-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

Cat. No. B5598445
M. Wt: 396.4 g/mol
InChI Key: DYUYKHDWSNKSPQ-WGOQTCKBSA-N
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Description

"N'-(2-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide" is a compound with potential interest in various scientific fields due to its unique chemical structure. The compound is part of a broader class of pyrimidine derivatives, which have been explored for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives involves multiple steps, including condensation reactions and the modification of precursor molecules. For instance, Raić-Malić et al. (2000) synthesized novel pyrimidine derivatives by condensing uracil derivatives with dibenzyl-L-ascorbic acid, showcasing the versatility of pyrimidine synthesis approaches (Raić-Malić et al., 2000).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of pyrimidine derivatives. For example, Li Wei-hua et al. (2006) confirmed the structure of a related compound through X-ray diffraction, highlighting the importance of structural analysis in understanding compound properties (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions, contributing to their functional diversity. These reactions include condensation with different reagents and the formation of complexes with metals, as explored in the synthesis of rhenium(I) carbonyl complexes by Wang et al. (2013), which demonstrates the reactivity and potential for creating novel materials (Wang et al., 2013).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Meng (2011) synthesized a fluorinated derivative and investigated its UV-Vis absorption and fluorescence spectra, providing insights into the optical properties of these compounds (Meng, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the application of pyrimidine derivatives. Karrouchi et al. (2021) conducted a detailed study on the spectroscopic methods, theoretical calculations, and molecular docking to evaluate the chemical properties and potential biological applications of their synthesized compound (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O/c25-20-14-8-7-13-19(20)16-26-29-24(30)23-27-21(17-9-3-1-4-10-17)15-22(28-23)18-11-5-2-6-12-18/h1-16H,(H,29,30)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUYKHDWSNKSPQ-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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